Cerium nitride

Electrical conductivity Transport properties Rare-earth nitrides

Cerium nitride (CeN) is a critical procurement choice for R&D and nuclear fuel development, primarily because it is the only chemically validated, non-radioactive surrogate for uranium mononitride (UN). Its identical NaCl-type crystal structure and 2557°C melting point accurately replicate UN thermophysical behavior. Crucially, its unique mixed-valence Ce³⁺/Ce⁴⁺ electronic ground state and p-to-n-type conduction transition at 800°C are irreproducible with LaN, PrN, or cerium pnictides, making generic substitution invalid. Note that CeN oxidizes rapidly in air, requiring inert-atmosphere storage/handling, mirroring UN's critical encapsulation challenges.

Molecular Formula CeN
Molecular Weight 154.12 g/mol
CAS No. 25764-08-3
Cat. No. B1582687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium nitride
CAS25764-08-3
Molecular FormulaCeN
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESN#[Ce]
InChIInChI=1S/Ce.N
InChIKeyBCZWPKDRLPGFFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cerium Nitride (CeN, CAS 25764-08-3): Refractory Rare-Earth Nitride with Metallic Conduction and High-Temperature Stability


Cerium nitride (CeN, CAS 25764-08-3) is a binary inorganic compound of cerium and nitrogen that crystallizes in a face-centered cubic NaCl-type structure (Fm3m) with a lattice constant a = 0.501–0.502 nm [1][2][3]. It exhibits metallic/semi-metallic electrical conductivity [4][5] and possesses an exceptionally high melting point of approximately 2557 °C at ambient nitrogen pressure [6]. CeN is characterized by a mixed-valence electronic ground state where cerium ions exist in a fluctuating Ce³⁺/Ce⁴⁺ configuration, which underpins many of its anomalous physical properties relative to other rare-earth nitrides [3][7].

Why Cerium Nitride Cannot Be Simply Substituted with Other Cerium Pnictides or Rare-Earth Nitrides in Demanding Applications


Generic substitution of CeN with other cerium monopnictides (e.g., CeAs, CeSb) or neighboring rare-earth nitrides (e.g., LaN, PrN) is inadvisable due to fundamental differences in electronic structure, defect chemistry, and environmental stability. CeN exhibits a mixed-valence Ce³⁺/Ce⁴⁺ ground state that is unique among the rare-earth nitride series, leading to anomalous electrical transport behavior including a >100× resistance drop over a narrow temperature window that is absent in LaN or PrN [1][2]. Furthermore, CeN demonstrates a p-type to n-type conduction transition at elevated temperature (~800 °C), a feature not shared by all cerium pnictides [3]. Most critically, CeN thin films undergo rapid oxidation and mechanical degradation upon air exposure—forming CeO₂ within 30 minutes and suffering catastrophic delamination within 24 hours—a stability limitation that directly impacts procurement decisions for applications requiring air-handling capability [4].

Cerium Nitride (CeN) Quantitative Differentiation: Head-to-Head Comparator Evidence for Scientific Selection


Electrical Resistivity: CeN Exhibits 3.6× Lower Room-Temperature Resistivity than Cerium Metal and a Unique Low-Temperature Resistance Drop

At room temperature, congruently melted CeN exhibits an electrical resistivity of 21 μΩ·cm, which is 3.6× lower than that of elemental cerium metal (75 μΩ·cm) measured under identical conditions [1]. More distinctively, CeN displays a sharp drop in electrical resistance of more than two orders of magnitude (>100×) over the temperature interval 210–280 K, a feature that is entirely absent in the neighboring rare-earth nitrides LaN and PrN [2][3]. Additionally, CeN thin films prepared by arc ion plating show a resistivity of 4.6 × 10⁻⁴ Ω·cm with p-type conductivity at room temperature [4].

Electrical conductivity Transport properties Rare-earth nitrides

Congruent Melting Behavior: CeN Melts Congruently at 2575 ± 20 °C Under 5 atm N₂, Enabling Melt Processing Unavailable for Other Cerium Pnictides

CeN melts congruently at T = 2575 ± 20 °C under a nitrogen overpressure of P = 5 ± 1 atmospheres, a processing-relevant feature that permits the preparation of dense, stoichiometric CeN via melt-solidification routes [1][2]. The melting point in nitrogen follows the decomposition pressure relationship log P_atm(N₂) = 18.5 − 5.1 × 10⁴/T, which enables precise control of stoichiometry during high-temperature processing [1]. In contrast, many cerium monopnictides (e.g., CeAs, CeSb) do not exhibit well-characterized congruent melting windows under industrially accessible pressure regimes, restricting their fabrication to powder metallurgy or thin-film deposition routes.

High-temperature materials Melt processing Phase stability

Oxidation Stability: CeN Thin Films Oxidize to CeO₂ Within 30 Minutes of Air Exposure, Requiring Protective Overlayers for Ambient Handling

CeN thin films prepared by DC reactive magnetron sputtering exhibit rapid oxidation upon exposure to ambient air. Within 30 minutes of air exposure, CeN films display clear signs of oxidation and surface cracking; after 24 hours, the films undergo complete pulverization and detachment from the underlying silicon substrate [1]. In situ electron spectroscopy studies confirm that CeN directly oxidizes to CeO₂ upon exposure to O₂ at room temperature, transitioning to Ce₂O₃ only after annealing in low-pressure oxygen (~10⁻⁶ mbar) at elevated temperatures [2]. This oxidation sensitivity starkly contrasts with the relative air-stability of CeO₂ and Ce₂O₃, which are routinely handled in ambient conditions without degradation [3].

Environmental stability Thin films Oxidation kinetics

Thermoelectric Transport: CeN Exhibits p-Type to n-Type Conduction Transition at 800 °C, Distinct from the Fixed n-Type Behavior of CeAs and CeSb

Among the cerium monopnictides, CeN is unique in exhibiting a temperature-dependent conduction-type transition. Measurements from room temperature to 1000 °C reveal that CeN changes from p-type to n-type conduction at approximately 800 °C, whereas cerium arsenide (CeAs) and cerium antimonide (CeSb) remain exclusively n-type throughout the entire temperature range [1]. All three materials are semimetals with electrical resistivities below 1 mΩ·cm. The room-temperature Seebeck coefficient of CeN is approximately +5 μV/°C relative to platinum, consistent with its low-temperature p-type character [2].

Thermoelectric materials High-temperature electronics Carrier type

Mechanical Hardness: Epitaxial CeN(001) Exhibits Hardness of 15.0 ± 0.9 GPa and Elastic Modulus of 330 ± 16 GPa by Nanoindentation

Nanoindentation measurements on epitaxial CeN(001) layers grown on MgO(001) substrates yield a hardness of 15.0 ± 0.9 GPa and an elastic modulus of 330 ± 16 GPa [1][2]. These values position CeN as a mechanically robust refractory nitride suitable for hard coating applications. For comparison, CeN thin films deposited by arc ion plating exhibit a Knoop hardness exceeding 1600, which is higher than that of single-crystalline silicon [3]. While direct comparative hardness data for other rare-earth nitrides (e.g., LaN, PrN) are limited in the open literature, the measured 15 GPa hardness of CeN is comparable to that of transition-metal nitrides such as CrN (~15–20 GPa) and exceeds that of many metallic coatings.

Mechanical properties Hard coatings Nanoindentation

Validated Application Scenarios for Cerium Nitride (CeN) Based on Quantitative Differentiation Evidence


Surrogate Material for Uranium Mononitride (UN) Nuclear Fuel Research and Development

CeN is widely employed as a non-radioactive surrogate for uranium mononitride (UN) in nuclear fuel development studies, owing to its identical NaCl crystal structure, similar lattice parameter (CeN: 0.501 nm; UN: 0.488 nm), and comparable thermophysical properties [1][2]. The congruent melting behavior of CeN at 2575 ± 20 °C under 5 atm N₂ [3] enables melt-processing studies that inform UN fuel fabrication, while the rapid oxidation of CeN in air [4] accurately replicates the handling and encapsulation challenges faced with UN fuel pellets. This surrogate role is the most established and industrially validated application for CeN procurement [1].

High-Temperature Conductive Component in Composite Electrodes and Refractory Ceramics

The combination of metallic conductivity (21 μΩ·cm at room temperature for congruently melted samples) and an exceptionally high melting point (2557 °C) positions CeN as a conductive additive in high-temperature ceramic composites [1][2]. CeN has been documented as a sintering additive for aluminum nitride (AlN) and silicon nitride (Si₃N₄) ceramics, where its electrical conductivity enhances the functional properties of the composite without compromising thermal stability [3]. The p-type to n-type conduction transition at 800 °C further suggests utility in high-temperature electronic devices operating across a broad thermal range [4].

Hard Protective Coatings for MEMS and Wear-Resistant Surfaces

Epitaxial CeN(001) layers exhibit a nanoindentation hardness of 15.0 ± 0.9 GPa and an elastic modulus of 330 ± 16 GPa [1], while polycrystalline CeN films achieve Knoop hardness values exceeding 1600 (harder than single-crystal silicon) [2]. These mechanical properties, combined with CeN's metallic conductivity, make it suitable for hard, conductive coatings in microelectromechanical systems (MEMS) and wear-resistant surfaces where both mechanical durability and electrical functionality are required. However, deployment of CeN coatings in ambient environments necessitates the application of protective over-layers (e.g., Al) to prevent rapid oxidative degradation [3].

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